5,5-Dimethylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5,5-dimethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)3-6(7(10)11)4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
YARRQGKDYDBGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)C(=O)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,5 Dimethylpiperidine 3 Carboxylic Acid and Its Analogues
Strategies for the Construction of the 5,5-Dimethylpiperidine Ring System
The creation of the 5,5-dimethylpiperidine core is the foundational step in the synthesis of the target compound. Various strategies have been developed to assemble this heterocyclic system, each with distinct advantages regarding starting material availability, reaction conditions, and scalability.
Catalytic Hydrogenation for Piperidine (B6355638) Ring Formation
Catalytic hydrogenation of substituted pyridine (B92270) precursors is one of the most direct and widely used methods for synthesizing piperidine rings. researchgate.net This approach is atom-economical, often requiring only the substrate, a catalyst, and a source of hydrogen. researchgate.net The reaction typically involves the reduction of a corresponding pyridine derivative, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine), under hydrogen pressure in the presence of a metal catalyst. whiterose.ac.uk
Commonly employed catalysts include those based on rhodium, ruthenium, and platinum. researchgate.net For instance, the use of a rhodium oxide (Rh₂O₃) catalyst has been shown to be effective for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). researchgate.net A notable synthesis of 3,5-dimethylpiperidine (B146706), a close analogue of the target scaffold, utilizes a ruthenium on carbon (Ru/C) catalyst. organic-chemistry.org The process involves the hydrogenation of 3,5-lutidine in an acidic aqueous medium, which has been optimized by monitoring the oxidation-reduction potential (ORP) of the reaction medium to maximize yield and conversion. organic-chemistry.org Optimal conditions were found to be a reaction temperature of 90°C and a hydrogen pressure of 3.0 MPa. organic-chemistry.org This method is also employed in industrial-scale production. mdpi.com
| Parameter | Value |
|---|---|
| Starting Material | 3,5-Lutidine |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) |
| Catalyst Loading | 10% of substrate mass |
| Reaction Medium | 10% HCl (aq) or 45% Acetic Acid (aq) |
| Temperature | 90 °C |
| Hydrogen Pressure | 3.0 MPa (approx. 30 atm) |
| Reaction Time | ~8 hours |
| Yield | >99% |
Reductive Amination Approaches to Piperidine Core Synthesis
Reductive amination is a versatile and powerful C-N bond-forming reaction, widely used in the synthesis of amines, including cyclic structures like piperidines. ntu.edu.sg The reaction typically proceeds by the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comrsc.org Common reducing agents for this one-pot process include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.com
For the construction of the 5,5-dimethylpiperidine ring, an intramolecular reductive amination serves as a plausible cyclization strategy. This would involve a linear precursor containing an amine at one end and a ketone at the other, separated by a carbon chain that includes the C5 gem-dimethyl group. For example, the cyclization of a 6-amino-4,4-dimethylhexan-2-one derivative in the presence of a reducing agent would first form a cyclic imine intermediate, which is subsequently reduced to the 5,5-dimethylpiperidine ring system. This approach offers a convergent route to the piperidine core from acyclic starting materials.
Cyclization Reactions in Piperidine Scaffold Construction
Beyond hydrogenation and reductive amination, specific cyclization reactions provide powerful routes to substituted piperidines. Two notable methods are the aza-Michael addition and the Dieckmann condensation.
The intramolecular aza-Michael addition involves the cyclization of a linear substrate containing both an amine nucleophile and an α,β-unsaturated carbonyl moiety (a Michael acceptor). masterorganicchemistry.comorgoreview.com For the synthesis of a 5,5-dimethylpiperidine-3-carboxylic acid precursor, a suitable starting material would be an amino-ester with an α,β-unsaturated ester functionality. The internal nitrogen atom attacks the β-carbon of the unsaturated system, leading to a 6-endo-trig cyclization to form the piperidine ring. The stereochemical outcome of this addition can often be controlled by the reaction conditions and substrate design. masterorganicchemistry.com
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which upon treatment with a strong base, forms a cyclic β-keto ester. rsc.orgchemistrysteps.comgrafiati.com This method is particularly well-suited for synthesizing piperidine-3-carboxylic acid derivatives. The synthesis would begin with an acyclic N-protected amino-diester, specifically a derivative of 3,3-dimethyl-4-azaheptanedioic acid. Treatment with a base like sodium ethoxide would induce cyclization, yielding an N-protected 5,5-dimethyl-4-oxopiperidine-3-carboxylate. The resulting keto-ester is a versatile intermediate that can be further modified, for instance, by reduction of the ketone and removal of the N-protecting group, to afford the target scaffold.
Stereoselective Synthesis of this compound Derivatives
Introducing chirality at the C3 position of the piperidine ring is a critical challenge. The two main strategies to obtain enantiomerically pure compounds are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for separation and the loss of 50% of the material. A powerful modern approach for synthesizing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govbuchler-gmbh.com This three-step process begins with the partial reduction of a pyridine precursor, followed by a Rh-catalyzed asymmetric carbometalation with a boronic acid, and a final reduction to yield the chiral piperidine. buchler-gmbh.com This methodology has demonstrated high yields and excellent enantioselectivity for a wide range of substrates, making it a promising route for producing chiral analogues of this compound. nih.gov
Another established strategy is the use of chiral auxiliaries. In this approach, a racemic starting material is reacted with a pure chiral molecule (the auxiliary) to form a mixture of diastereomers. After separation, the auxiliary is cleaved to yield the desired enantiomer. For example, an efficient asymmetric synthesis of 1,4-dihydropyridine (B1200194) derivatives was achieved via a stereoselective Michael addition using the t-butyl ester of L-valine as a chiral auxiliary, resulting in excellent enantiomeric excess (>95% ee). ajchem-a.com A similar strategy could be adapted for the cyclization step in the synthesis of the 5,5-dimethylpiperidine ring to control the stereochemistry at the C3 position.
Chiral Resolution Techniques for Enantiomeric Purity
When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the two enantiomers. georgiasouthern.edu The most common method is the crystallization of diastereomeric salts. chadsprep.com This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.
The reaction produces a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties such as solubility. chadsprep.com This difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid is recovered by treatment with an achiral acid or base to remove the resolving agent. georgiasouthern.edu The choice of the resolving agent is crucial for successful separation.
| Chiral Base | Type |
|---|---|
| Brucine | Natural Alkaloid |
| Strychnine | Natural Alkaloid |
| Quinine | Natural Alkaloid |
| (R)-1-Phenylethanamine | Synthetic Amine |
| (S)-1-Phenylethanamine | Synthetic Amine |
An alternative to salt formation is the covalent derivatization with a chiral auxiliary, such as 2,10-camphorsultam, to form diastereomers that can be separated using chromatographic techniques like HPLC. grafiati.com Once separated, the chiral auxiliary is cleaved to release the enantiomerically pure acid. grafiati.com
Diastereoselective Transformations and Control
Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different diastereomers often exhibit vastly different pharmacological profiles. In the context of piperidine rings, diastereoselectivity dictates the relative spatial arrangement of substituents. While the 5,5-dimethyl substitution in the target compound eliminates a potential stereocenter at C5, precise control over the stereochemistry at C3 relative to other potential substituents is critical. Several powerful methodologies have been developed for the diastereoselective synthesis of substituted piperidines.
Metal-catalyzed reactions offer a robust platform for controlling diastereoselectivity. For instance, iron(III) chloride (FeCl₃) has been employed as an eco-friendly catalyst for the highly diastereoselective synthesis of cis-2,6-substituted piperidines through a thermodynamic equilibration of 2-alkenyl-6-substituted piperidines. nih.gov Similarly, metal triflates—such as those of scandium, tin, or copper—catalyze nucleophilic substitution reactions on 2-acyloxypiperidines. acs.org These reactions can be tuned to yield specific diastereomers; for example, reactions of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates afford cis-2,3-substituted products, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor the formation of trans products. acs.org
Radical cyclization presents another effective strategy. A notable enhancement in diastereoselectivity has been observed in the synthesis of 2,4-disubstituted piperidines when using tris(trimethylsilyl)silane (B43935) instead of the more common tributyltin hydride. figshare.com This method can produce trans piperidines with diastereomeric ratios as high as 99:1. figshare.com Furthermore, modern organometallic approaches, such as iridium-catalyzed [3+3] cycloadditions of imines, have demonstrated excellent regio- and diastereoselective control in forming highly substituted piperazine (B1678402) rings, a strategy whose principles can be extended to piperidine synthesis. nih.gov
The following table summarizes key diastereoselective methods applicable to piperidine synthesis.
| Methodology | Catalyst/Reagent | Transformation Type | Typical Diastereoselectivity | Reference(s) |
| Metal-Catalyzed Equilibration | FeCl₃ | Isomerization of 2-alkenyl piperidines | High cis-selectivity | nih.gov |
| Metal-Catalyzed Substitution | Sc(OTf)₃, Sn(OTf)₂, Cu(OTf)₂ | Nucleophilic substitution on 2-acyloxypiperidines | Substrate-dependent cis or trans selectivity | acs.org |
| Radical Cyclization | Tris(trimethylsilyl)silane | Cyclization of 8-bromo-octenoates | High trans-selectivity (up to 99:1) | figshare.com |
| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of imines | Excellent diastereocontrol for piperazines | nih.gov |
| Enolate Hydroxylation | Davis' oxaziridine | Electrophilic hydroxylation | High anti-selectivity | nsf.gov |
Introduction and Functionalization of the Carboxylic Acid Moiety at the 3-Position
The introduction of a carboxylic acid group at the C3 position of the piperidine ring is a critical step in the synthesis of the target compound. Several classical and modern methods can be employed to achieve this transformation.
A highly effective and direct route is the catalytic hydrogenation of a corresponding substituted pyridine. google.com For the synthesis of this compound, this would involve the reduction of 5,5-dimethyl-3-pyridinecarboxylic acid. This reaction is typically performed using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure and offers a straightforward path from an aromatic precursor to the saturated heterocyclic acid. google.com
Another well-established method is the Strecker synthesis, or cyanohydrin synthesis, which involves the addition of a cyanide source to an imine or ketone. researchgate.netrsc.org To form a 3-carboxylic acid derivative, a suitable 5,5-dimethylpiperidin-3-one precursor would be required. The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. rsc.org
Organometallic approaches provide an alternative pathway. For example, a piperidine derivative halogenated at the 3-position can be converted into a Grignard reagent, which is then carboxylated by quenching with carbon dioxide (CO₂). A more advanced strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process can couple a dihydropyridine (B1217469) intermediate with boronic acids to introduce a substituent at the C3 position with high enantioselectivity. nih.govacs.org This substituent can be a group that is later converted to a carboxylic acid, providing an asymmetric route to the final product.
The table below compares different methods for introducing the C3-carboxylic acid group.
| Methodology | Key Reagents | Starting Material Type | Key Features | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C | Substituted 3-Pyridinecarboxylic Acid | Direct reduction of aromatic ring | google.com |
| Strecker/Cyanohydrin Synthesis | TMSCN, then H₃O⁺/OH⁻ | Piperidin-3-one | Two-step process via nitrile intermediate | researchgate.netrsc.org |
| Grignard Carboxylation | Mg, then CO₂ | 3-Halopiperidine derivative | Formation of C-C bond with CO₂ | |
| Rh-Catalyzed Carbometalation | Rh-catalyst, boronic acid | Dihydropyridine | Asymmetric introduction of a C3-substituent | nih.govacs.org |
Chemoenzymatic Synthetic Pathways for Piperidine Carboxylic Acids
Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations, particularly for the preparation of enantiomerically pure compounds. For piperidine carboxylic acids like the 5,5-dimethyl derivative, enzymatic methods are invaluable for resolving racemates or for asymmetric synthesis.
Kinetic resolution is a common and powerful chemoenzymatic strategy. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases and esterases are widely used for this purpose. acs.orgnih.gov For a racemic mixture of this compound methyl ester, a lipase (B570770) could be used to selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiopure ester untouched. Conversely, in a process known as enzymatic acylation, a lipase can selectively acylate the amine or a hydroxyl group of one enantiomer of a piperidine derivative. acs.org For example, Toyobo LIP-300 lipase has been successfully used in the kinetic resolution of piperidine atropisomers via selective acylation. acs.org
More advanced chemoenzymatic systems have been developed that combine enzymatic and chemical steps. A notable example is the dearomatization of pyridinium (B92312) salts using a combination of oxidase and reductase enzymes. nih.govacs.org This method can generate enantioenriched 3-substituted piperidines directly from pyridine precursors, offering a highly efficient and atom-economical route. nih.govacs.org The use of enzymes from metagenomic sources has also expanded the toolbox, providing biocatalysts with novel activities and selectivities for the synthesis of valuable chiral intermediates. nih.gov
The following table outlines various chemoenzymatic strategies for producing chiral piperidine carboxylic acids.
| Strategy | Enzyme Class | Reaction Type | Outcome | Reference(s) |
| Enzymatic Hydrolysis | Lipase, Esterase | Kinetic Resolution | Separation of enantiopure acid and ester | nih.gov |
| Enzymatic Acylation | Lipase | Kinetic Resolution | Separation of acylated and non-acylated enantiomers | acs.org |
| Chemo-enzymatic Dearomatization | Oxidase, Reductase | Asymmetric Synthesis | Enantioenriched substituted piperidines from pyridines | nih.govacs.org |
| Biocatalytic Conversion | Ammonia-transferring enzyme | Asymmetric Synthesis | Direct conversion of achiral precursors to chiral acids | google.com |
Sophisticated Chemical Transformations and Derivatization of 5,5 Dimethylpiperidine 3 Carboxylic Acid
Esterification Reactions of the Carboxylic Acid Group
The conversion of the carboxylic acid moiety of 5,5-dimethylpiperidine-3-carboxylic acid into various esters is a fundamental transformation for creating derivatives with altered solubility, stability, and reactivity. While specific literature detailing the esterification of this particular compound is not abundant, standard and reliable methods for the esterification of sterically accessible carboxylic acids are readily applicable.
One of the most common and effective methods is the Steglich esterification , which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). vulcanchem.comachemblock.comacgpubs.org This method is known for its mild reaction conditions and tolerance of various functional groups. vulcanchem.com The reaction proceeds at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM), and the primary byproduct, a urea (B33335) derivative, can be easily removed by filtration. achemblock.comgoogle.com
Another approach involves the alkylation of the carboxylate salt . This can be achieved by deprotonating the carboxylic acid with a suitable base, such as potassium carbonate, followed by reaction with an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) in a polar aprotic solvent like dimethylformamide (DMF). acgpubs.org For more specialized esters, imidate-based alkylating reagents can also be employed under thermal or acid-catalyzed conditions.
Below is a table representing typical esterification reactions that can be applied to this compound based on these established protocols.
| Reagent 1 (Alcohol) | Coupling Agent/Base | Solvent | Product |
| Methanol | DCC, DMAP | DCM | Methyl 5,5-dimethylpiperidine-3-carboxylate |
| Ethanol | EDC, DMAP | DCM | Ethyl 5,5-dimethylpiperidine-3-carboxylate |
| Benzyl (B1604629) alcohol | DCC, DMAP | DCM | Benzyl 5,5-dimethylpiperidine-3-carboxylate |
| tert-Butanol | DCC, DMAP | DCM | tert-Butyl 5,5-dimethylpiperidine-3-carboxylate |
| Iodomethane | K₂CO₃ | DMF | Methyl 5,5-dimethylpiperidine-3-carboxylate |
Amidation Reactions and the Formation of Amide Derivatives
The formation of amide bonds is a cornerstone of medicinal chemistry, and the amidation of this compound allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Direct amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation typically requires the activation of the carboxylic acid. The use of carbodiimide (B86325) coupling agents like DCC or EDC in conjunction with an additive such as DMAP is a highly effective method for this purpose. For instance, the amidation of this compound with benzylamine (B48309) can be achieved using DCC and DMAP at room temperature. nih.gov
Alternative protocols for direct amidation that avoid traditional coupling reagents have also been developed. These "greener" methods may involve the in-situ formation of a reactive thioester intermediate, which then reacts with the amine. nih.gov Another approach utilizes titanium tetrachloride (TiCl₄) in pyridine (B92270) to facilitate the condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. acgpubs.org
The piperidine-3-carboxamide substructure is a key component in various complex molecules with therapeutic potential, such as renin inhibitors. nih.gov In the synthesis of these complex molecules, the amide bond is typically formed by coupling the piperidine (B6355638) carboxylic acid (or a protected version thereof) with a complex amine fragment. Standard peptide coupling reagents are often employed to ensure high yields and minimize side reactions. These reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
The selection of the coupling agent and reaction conditions is crucial to prevent racemization if the amine or carboxylic acid contains stereocenters. The following table illustrates potential amidation reactions.
| Amine | Coupling Agent | Solvent | Product |
| Benzylamine | DCC, DMAP | DCM | N-Benzyl-5,5-dimethylpiperidine-3-carboxamide |
| Aniline | EDC, HOBt | DMF | N-Phenyl-5,5-dimethylpiperidine-3-carboxamide |
| Morpholine | HATU, DIPEA | DMF | (5,5-Dimethylpiperidin-3-yl)(morpholino)methanone |
| Ammonia | TiCl₄ | Pyridine | 5,5-Dimethylpiperidine-3-carboxamide |
N-Alkylation and Acylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for derivatization through N-alkylation and N-acylation, allowing for the introduction of diverse functional groups that can modulate the pharmacological properties of the molecule.
N-Acylation can be readily achieved by reacting the piperidine nitrogen with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. A notable example is the N-formylation of this compound using formic acid at elevated temperatures, a reaction that can be catalyzed by sodium carbonate. google.com
N-Alkylation can be accomplished through several methods. Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a common and effective strategy. Alternatively, direct alkylation with an alkyl halide can be performed, although this can sometimes lead to over-alkylation.
The following table summarizes representative N-alkylation and N-acylation reactions.
| Reagent | Conditions | Product |
| Formic Acid | Na₂CO₃, 100°C | 1-Formyl-5,5-dimethylpiperidine-3-carboxylic acid google.com |
| Acetic Anhydride | Pyridine, DCM | 1-Acetyl-5,5-dimethylpiperidine-3-carboxylic acid |
| Benzyl Bromide | K₂CO₃, Acetonitrile | 1-Benzyl-5,5-dimethylpiperidine-3-carboxylic acid |
| Acetone, NaBH(OAc)₃ | Dichloroethane | 1-Isopropyl-5,5-dimethylpiperidine-3-carboxylic acid |
Strategic Functionalization of the Piperidine Ring and Carboxylic Acid Moiety
Beyond derivatization of the existing functional groups, the strategic functionalization of the piperidine ring itself can lead to novel analogs. While specific examples for the this compound scaffold are not widely reported, general principles of C-H functionalization can be applied. For instance, recent advances in photoredox catalysis have enabled the directed γ-C(sp³)−H alkylation of carboxylic acid derivatives. mdpi.com Such a strategy could potentially be used to introduce substituents at the C4 position of the piperidine ring.
Furthermore, the carboxylic acid group can be used as a precursor for other functionalities. For example, it can be converted into an oxadiazole, which can serve as a bioisostere for an ester or amide, potentially improving hydrolytic stability. This transformation can be achieved in a one-pot synthesis-functionalization strategy, allowing for diverse substitution patterns on the resulting heterocyclic ring.
Orthogonal Protection and Deprotection Strategies for Functional Groups
In the synthesis of complex molecules incorporating the this compound scaffold, the use of orthogonal protecting groups is essential. nih.gov This strategy allows for the selective deprotection of one functional group in the presence of others, enabling sequential chemical transformations.
The piperidine nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group or a benzyloxycarbonyl (Cbz) group. The Boc group is stable to a wide range of non-acidic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA). acgpubs.org The Cbz group is stable to acidic and basic conditions but can be removed by hydrogenolysis.
The carboxylic acid can be protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions (e.g., with lithium hydroxide). Alternatively, a tert-butyl ester can be used, which is cleaved under acidic conditions, making it orthogonal to a Cbz-protected amine. The use of a benzyl ester provides orthogonality with a Boc-protected amine, as the benzyl ester can be removed by hydrogenolysis.
This orthogonal protection scheme allows for the independent manipulation of the amine and carboxylic acid functionalities. For example, a Boc-protected this compound can undergo esterification, followed by deprotection of the amine with TFA, and subsequent N-acylation or N-alkylation.
| Protected Group | Protecting Group | Deprotection Conditions | Orthogonal To |
| Piperidine Nitrogen | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Cbz, Benzyl ester |
| Piperidine Nitrogen | Cbz (Benzyloxycarbonyl) | H₂, Pd/C | Boc, tert-Butyl ester |
| Carboxylic Acid | Methyl/Ethyl Ester | LiOH or NaOH (aq) | Boc, Cbz |
| Carboxylic Acid | tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Cbz, Benzyl ester |
| Carboxylic Acid | Benzyl Ester | H₂, Pd/C | Boc, tert-Butyl ester |
Advanced Spectroscopic Elucidation of 5,5 Dimethylpiperidine 3 Carboxylic Acid Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5,5-Dimethylpiperidine-3-carboxylic acid. By analyzing one- and two-dimensional NMR data, a complete assignment of proton and carbon signals is achievable.
¹H NMR Spectroscopy: The proton spectrum is predicted to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl groups, and the carboxylic acid. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range. acs.org The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The two methyl groups at the C5 position are diastereotopic and thus expected to be chemically non-equivalent, giving rise to two separate singlets.
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170-185 ppm. chemicalbook.com The quaternary carbon at the C5 position, bonded to two methyl groups, will also have a distinct chemical shift. The remaining carbons of the piperidine ring will appear in the aliphatic region.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| H-2 | ~3.0 - 3.4 | Multiplet | 2H |
| H-3 | ~2.5 - 2.9 | Multiplet | 1H |
| H-4 | ~1.5 - 1.9 | Multiplet | 2H |
| H-6 | ~2.8 - 3.2 | Multiplet | 2H |
| 5-CH₃ (axial) | ~0.9 - 1.2 | Singlet | 3H |
| 5-CH₃ (equatorial) | ~0.9 - 1.2 | Singlet | 3H |
| N-H | Variable, broad | Broad Singlet | 1H |
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 185 |
| C-2 | 45 - 55 |
| C-3 | 35 - 45 |
| C-4 | 30 - 40 |
| C-5 | 30 - 40 |
| C-6 | 45 - 55 |
| 5-CH₃ | 20 - 30 |
2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-6 protons with the N-H proton, confirming the sequence of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the proton signal assigned to H-3 would show a cross-peak with the carbon signal for C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for identifying connectivity across quaternary carbons and heteroatoms. columbia.edu Key HMBC correlations would include:
Correlations from the methyl protons to the quaternary C-5 and the adjacent C-4 and C-6 carbons.
A correlation from the H-3 proton to the carbonyl carbon (C=O).
Correlations from H-2 and H-4 to C-3.
Expected 2D NMR Correlations for Structural Assignment
| 2D NMR Experiment | Expected Key Correlations |
| COSY | H-2 ↔ H-3, H-3 ↔ H-4, H-6 ↔ N-H |
| HSQC | H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4, H-6 ↔ C-6, CH₃ ↔ C(CH₃) |
| HMBC | CH₃ ↔ C-5, C-4, C-6; H-3 ↔ C=O, C-2, C-4, C-5; H-2 ↔ C-3, C-6 |
The C-3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral recognition agents, such as chiral solvating agents (CSAs), allows for the assessment of enantiomeric purity. nih.gov
The principle involves adding a chiral agent to the NMR sample of the racemic compound. The agent forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments and, consequently, can produce separate, distinguishable signals in the ¹H or ¹³C NMR spectrum. nih.gov For example, using a chiral crown ether containing carboxylic acid groups has been shown to effectively discriminate enantiomers of piperidines. nih.gov The degree of separation between the signals (ΔΔδ) is a measure of the chiral recognition, and the integration of the separated peaks can be used to determine the enantiomeric excess (ee) of the sample.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Carboxylic Acids and Piperidines
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and the secondary amine (piperidine) functionalities.
Carboxylic Acid Vibrations: A very prominent and broad absorption band is expected in the range of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. gia.edu A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is anticipated around 1710 cm⁻¹.
Piperidine Vibrations: A moderate N-H stretching vibration is expected around 3300-3500 cm⁻¹, which may be superimposed on the broad O-H band. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 2850–2960 cm⁻¹ region. C-N stretching vibrations typically appear in the 1000-1200 cm⁻¹ region. nist.gov
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Piperidine | N-H stretch | 3300 - 3500 | Moderate, often broad |
| Alkyl Groups | C-H stretch | 2850 - 2960 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Piperidine | C-N stretch | 1000 - 1200 | Medium-Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis in Structural Characterization
Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a molecule. For this compound (C₈H₁₅NO₂), the exact molecular weight is 157.21 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 157. The fragmentation pattern provides valuable structural clues. As a cyclic amino acid, fragmentation is expected to be directed by both the nitrogen atom and the carboxylic acid group. nih.gov
Key expected fragmentation pathways include:
Loss of a carboxyl group: A peak corresponding to the loss of the -COOH radical (M - 45) at m/z = 112 is a common fragmentation for carboxylic acids.
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. This would lead to the loss of substituents from the ring, generating stable carbocations or radical cations. The stability of the piperidine ring may lead to the molecular ion being relatively intense. youtube.com
Loss of a methyl group: Fragmentation involving the loss of a methyl radical (M - 15) from the gem-dimethyl group at C-5 would result in a fragment at m/z = 142.
Conformational Analysis Using Spectroscopic Methods
The piperidine ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org Due to the substituent at C-3, two distinct chair conformations are possible: one with the carboxylic acid group in an axial position and one with it in an equatorial position. The gem-dimethyl group at C-5 significantly influences the ring's conformational preference.
The relative populations of these conformers can be investigated using NMR spectroscopy, particularly by analyzing the vicinal coupling constants (³JHH) between protons on adjacent carbons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A larger coupling constant is typically observed for protons in a trans-diaxial arrangement compared to axial-equatorial or diequatorial arrangements.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, helping to distinguish between axial and equatorial orientations of the substituents and determining the preferred conformation of the ring. rsc.org Computational chemistry methods are often used in conjunction with spectroscopic data to model the energies of different conformers and predict the most stable structure. researchgate.net The interplay between steric hindrance from the gem-dimethyl group and the C-3 carboxylic acid substituent will ultimately determine the dominant conformation in solution. nih.gov
Computational and Theoretical Investigations of 5,5 Dimethylpiperidine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, aiming to solve the Schrödinger equation to describe the behavior of electrons in molecules. openaccessjournals.com These calculations can elucidate molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of molecules. For a compound like 5,5-dimethylpiperidine-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate vibrational frequencies. nih.gov
Illustrative Data Table: Predicted Geometric Parameters from DFT (Note: The following data is illustrative for a piperidine (B6355638) derivative and not from a specific study on this compound.)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-N Bond Length | 1.47 |
| C-C (ring) Bond Length | 1.54 |
| C=O Bond Length | 1.21 |
| O-H Bond Length | 0.97 |
| C-N-C Angle | 112.0 |
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While highly accurate, they are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. semanticscholar.org
A study on dimethylpiperidine derivatives utilized both ab initio and DFT calculations to analyze NMR spectra, showcasing how these methods can be used in tandem for structural elucidation. bldpharm.com For this compound, semi-empirical methods like AM1 or PM3 could provide a rapid preliminary assessment of its electronic properties and structure, which could then be refined using more rigorous ab initio (like Hartree-Fock) or DFT calculations. These approaches can be particularly useful for screening large numbers of related compounds or for providing initial geometries for higher-level computations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. Typically, the HOMO might be localized on the nitrogen atom's lone pair or the carboxylic acid group, while the LUMO might be associated with the C=O bond of the carboxyl group. A large HOMO-LUMO gap would suggest high stability. nih.gov
Illustrative Data Table: FMO Analysis for a Piperidine Carboxylic Acid Derivative (Note: This data is an illustrative example.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
Molecular Modeling and Simulation
While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules and their interactions with their environment, such as a solvent. An MD simulation of this compound would reveal the preferred conformations of the piperidine ring and the orientation of the carboxylic acid substituent. It would also provide insight into intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules or with solvent molecules like water. While no specific MD studies on this compound were found, such simulations are routinely performed on similar small molecules to understand their behavior in solution. bldpharm.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
For this compound, docking studies could be used to investigate its potential as an inhibitor for various enzymes. For example, piperidine derivatives have been docked into the active sites of opioid receptors and carbonic anhydrase. openaccessjournals.com Such a study would involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces, providing a binding energy value that estimates the strength of the interaction.
Illustrative Data Table: Molecular Docking Results for a Piperidine Derivative (Note: This data is an illustrative example of docking against a hypothetical protein target.)
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.2 |
| Hydrogen Bonds Formed | 3 |
Theoretical Elucidation of Reaction Mechanisms and Pathways
Theoretical chemistry, particularly through the use of Density Functional Theory (DFT), offers powerful tools to investigate the intricacies of chemical reactions at a molecular level. For a molecule like this compound, DFT calculations can be employed to explore various reaction mechanisms, determine the stability of intermediates and transition states, and predict the most likely reaction pathways.
Computational studies on related heterocyclic compounds provide a clear blueprint for how such investigations would proceed. For instance, DFT has been used to study the reactivity, stability, and structural parameters of various heterocyclic carboxylic acids and their derivatives. researchgate.net These studies often involve the optimization of the molecular geometry to find the most stable conformation and the calculation of thermodynamic properties. nih.gov
A key aspect of understanding reaction mechanisms is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in predicting the chemical reactivity and kinetic stability of a molecule. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity.
Furthermore, molecular dynamics simulations can complement DFT calculations by providing insights into the dynamic behavior of the molecule, including conformational changes and interactions with other molecules over time. nih.gov For example, a study on N-substituted piperidine-3-carboxylic acid derivatives used molecular dynamics simulations to understand the interactions within the active site of the human GABA transporter 1 (GAT1). researchgate.net
The following table summarizes the types of computational data that can be generated to elucidate reaction mechanisms, based on studies of analogous compounds.
| Computational Method | Calculated Parameters | Insights Gained for this compound |
| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energies, molecular electrostatic potential (MEP), reaction energies, and transition state barriers. | Prediction of the most stable 3D structure, identification of reactive sites (nucleophilic and electrophilic centers), and determination of the feasibility and kinetics of potential reaction pathways. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density, and Laplacian of electron density. | Characterization of the nature of chemical bonds (covalent, ionic, hydrogen bonds) within the molecule and its complexes. |
| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge transfer, and stabilization energies. | Understanding the intramolecular interactions that contribute to the overall stability of the molecule. nih.gov |
| Molecular Dynamics (MD) Simulations | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energies over time. | Analysis of the conformational flexibility of the piperidine ring and the stability of the compound's interactions with biological targets. nih.gov |
These theoretical approaches are instrumental in predicting how this compound might behave in various chemical environments and reactions, guiding synthetic efforts and the exploration of its chemical properties.
Structure-Based Drug Design and Computational Lead Optimization Methodologies
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. thieme-connect.comresearchgate.netnih.gov Its structural properties make it an attractive core for the design of new therapeutic agents. Computational methods are central to leveraging the potential of piperidine-containing molecules like this compound in drug discovery.
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. thieme-connect.com Molecular docking is a primary tool in SBDD, where the conformation and orientation of a ligand (in this case, a derivative of this compound) are predicted when it binds to the active site of a target.
For instance, molecular docking studies on novel N-substituted piperidine-3-carboxylic acid derivatives have been performed to investigate their potential as anticonvulsants by modeling their interactions with the human GABA transporter 1. researchgate.net Similarly, piperidine-based compounds have been designed and evaluated as HIV-1 protease inhibitors through molecular docking, which provided insights into the ligand-binding properties. nih.gov
Computational lead optimization involves the iterative design and evaluation of analogs of a "hit" compound to improve its pharmacological profile, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate the structural features of a series of compounds with their biological activity. benthamscience.com
For piperidine derivatives, in silico ADMET profiling is crucial. Studies have shown that the piperidine scaffold can confer favorable pharmacokinetic properties. researchgate.net Computational tools can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
The table below outlines key computational methodologies used in structure-based drug design and lead optimization for piperidine-containing compounds.
| Methodology | Key Techniques | Application to this compound Derivatives |
| Structure-Based Drug Design (SBDD) | Molecular Docking, Pharmacophore Modeling | Identification of potential biological targets and prediction of the binding mode and affinity of derivatives within the target's active site. researchgate.netnih.gov |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR), In Silico ADMET Prediction | Guiding the chemical modification of the lead compound to enhance biological activity and improve drug-like properties. researchgate.netbenthamscience.com |
| Fragment-Based Drug Discovery (FBDD) | Fragment Screening, Fragment Linking/Growing | Using the this compound scaffold as a starting point for building more complex and potent drug candidates. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Free Energy Perturbation (FEP), Thermodynamic Integration (TI) | Calculating the relative binding affinities of a series of analogs to a target protein, providing a more rigorous prediction of potency. |
Through these computational approaches, this compound can serve as a valuable scaffold for the rational design and optimization of new drug candidates for a wide range of therapeutic targets. The introduction of the gem-dimethyl group at the 5-position of the piperidine ring can offer specific conformational constraints that may be advantageous for binding to particular protein targets, a hypothesis that can be effectively explored using these computational methodologies.
Applications in Medicinal Chemistry and Mechanistic Biological Research
5,5-Dimethylpiperidine-3-carboxylic Acid as a Privileged Scaffold for Drug Discovery
The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme by judicious modification of its peripheral functional groups. mdpi.comnih.gov The piperidine (B6355638) scaffold, in its various forms, is a prime example of such a framework. researchgate.net The introduction of a 5,5-dimethyl substitution pattern can offer advantages by locking the piperidine ring in a specific conformation, which can be beneficial for binding to a target protein. Furthermore, this substitution can block potential sites of metabolism, thereby enhancing the pharmacokinetic properties of a drug candidate.
The carboxylic acid functionality of this compound is a versatile starting point for the synthesis of a diverse library of derivatives, most commonly through the formation of amides. The synthesis of such derivatives often involves standard peptide coupling reagents or conversion of the carboxylic acid to an acid chloride followed by reaction with a desired amine.
A pertinent example of this approach, although utilizing a closely related scaffold, is the design and synthesis of piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K (Cat K), an enzyme implicated in osteoporosis. nih.gov In this study, researchers started with a fragment hit and used a fragment growth strategy to introduce a benzylamine (B48309) group to the piperidine-3-carboxamide core to enhance interactions with the P3 pocket of the enzyme's active site. nih.gov This led to the synthesis of a series of novel piperidine-3-carboxamide derivatives. One of the most potent compounds, (R)-N-(benzyl)-1-(phenylsulfonyl)piperidine-3-carboxamide, demonstrated significant inhibitory activity against Cat K. nih.gov While this study did not employ the 5,5-dimethyl substitution, the principles of derivatizing the piperidine-3-carboxylic acid core to achieve potent and selective enzyme inhibition are directly applicable.
Below is a table showcasing examples of synthesized piperidine-3-carboxamide derivatives and their biological activity.
| Compound ID | Structure | Target | IC₅₀ (µM) |
| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | Cathepsin K | 0.25 nih.gov |
| H-9 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | Cathepsin K | 0.08 nih.gov |
| H-11 | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | Cathepsin K | 0.12 nih.gov |
This table is interactive. You can sort and filter the data.
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular cores that can maintain the biological activity of a known active compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govnih.gov This approach involves replacing the central scaffold of a molecule with a structurally different core while preserving the spatial arrangement of key interacting functional groups. researchgate.net
The piperidine ring is an excellent candidate for scaffold hopping strategies due to its conformational properties and its prevalence in bioactive compounds. nih.govnih.gov For instance, a known series of proteasome inhibitors was optimized through an extensive scaffold-hopping exercise. dundee.ac.uk The initial scaffold had limitations, and by exploring various new core structures, including those containing piperidine, the researchers were able to identify a preclinical candidate with improved solubility and metabolic stability. dundee.ac.uk In another example, a scaffold hopping approach was used to develop novel neurokinin-3 receptor (NK3R) antagonists from a known compound, fezolinetant, by replacing its triazolopiperazine substructure with other heterocyclic scaffolds, including an isoxazolo[3,4-c]piperidine derivative. nih.gov This strategy aimed to reduce the environmental impact of the drug candidate while maintaining its biological activity. nih.gov
While specific examples of scaffold hopping originating from this compound are not extensively documented in the literature, the general principles are highly relevant. A medicinal chemist could, for example, replace the piperidine ring with other cyclic or acyclic structures that maintain the relative orientation of the carboxylic acid (or a derivative thereof) and the nitrogen atom, in an effort to discover new intellectual property or improved drug-like properties.
Molecular Interactions with Defined Biological Targets
The therapeutic effect of a drug molecule is predicated on its interaction with a specific biological target, typically a protein such as an enzyme or a receptor. Understanding these molecular interactions at an atomic level is crucial for rational drug design and optimization. For derivatives of this compound, the piperidine ring and its substituents, along with the derivatized carboxylic acid group, all play a role in the binding to the target protein.
Molecular docking studies are a computational tool used to predict the binding mode of a small molecule to the active site of a protein. nih.govsemanticscholar.org For example, in the study of piperidine-3-carboxamide inhibitors of Cathepsin K, molecular docking revealed that the compounds occupied the P1, P2, and P3 pockets of the enzyme's active site. nih.gov The piperidine ring itself can engage in van der Waals and hydrophobic interactions with the protein, while the amide group derived from the carboxylic acid can form key hydrogen bonds with amino acid residues in the active site. nih.gov
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of drugs and are classified based on their mechanism of action. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.
In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site prevents the binding of the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.
A kinetic study of certain piperidine derivatives as tyrosinase inhibitors revealed a competitive mode of inhibition. dundee.ac.uk This suggests that these compounds bind to the active site of tyrosinase, likely mimicking the binding of the natural substrate.
Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding. In this case, the Vmax is decreased, but the Km remains the same.
Uncompetitive inhibition is less common and occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at high substrate concentrations. Kinetically, an uncompetitive inhibitor decreases both the Vmax and the Km.
The characterization of the type of inhibition is typically performed using kinetic assays where the reaction rate is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the effect of the inhibitor on Km and Vmax. embrapa.br For instance, a study on mushroom tyrosinase inhibitors identified a non-competitive inhibitor through the use of Lineweaver-Burk and Dixon plots, indicating that the inhibitor binds to an allosteric site on the enzyme. semanticscholar.org
Enzyme Inhibition Mechanisms
Investigation of Irreversible and Slow-Binding Inhibition Kinetics
While much of the research on nipecotic acid derivatives focuses on competitive inhibition, some analogues exhibit more complex kinetic profiles. Studies have noted that this compound demonstrates slower inhibition kinetics when compared to the parent compound, nipecotic acid. uni-muenchen.de This observation suggests that the gem-dimethyl substitution at the C-5 position may influence the conformational dynamics of the ring and its interaction within the binding site, potentially leading to a prolonged residence time or a slower-onset mechanism of action. Such kinetic properties can be advantageous in drug design, offering the potential for a more sustained therapeutic effect.
Receptor Binding Studies and Ligand-Target Recognition Principles
Derivatives of the piperidine-3-carboxylic acid scaffold are classic examples of GABA-mimetic structures, designed to interact with GABA transporters (GATs). nih.gov The core structure, containing a secondary amine and a carboxylic acid, mimics the neurotransmitter GABA, allowing it to be recognized by the transporter's binding site. nih.gov
Key recognition principles have been elucidated through extensive research:
The GABA-mimetic Core : The piperidine ring constrains the structure into a conformation suitable for binding, while the nitrogen and carboxylic acid groups are essential for recognition, mimicking the amino and carboxylate groups of GABA. nih.gov
Lipophilic Anchor : For CNS activity, the piperidine nitrogen is typically substituted with a lipophilic moiety. researchgate.net This modification is crucial not only for enhancing blood-brain barrier penetration but also for establishing potent interactions within a lipophilic pocket of the transporter, as exemplified by the development of the antiepileptic drug Tiagabine. nih.gov
Binding Pose : Computational and experimental studies suggest that for many GAT1 inhibitors, the piperidine nitrogen and its attached lipophilic group are oriented toward the extracellular side of the binding pocket. uni-muenchen.de However, modeling of 5-substituted nipecotic acid derivatives indicates an alternative binding pose where the nitrogen atom points toward the intracellular side, allowing the C-5 substituent to project towards the extracellular space. uni-muenchen.de
In other target classes, such as PRMT5 inhibitors, derivatives of this compound have been explored for novel recognition principles like MTA-cooperative binding. nih.gov This mechanism confers selectivity for cancer cells with MTAP gene deletion, where high concentrations of the co-factor MTA accumulate, demonstrating how the piperidine scaffold can be incorporated into probes for highly specific ligand-target interactions. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
SAR studies on piperidine-3-carboxylic acid derivatives have been pivotal in identifying potent and selective inhibitors for various targets. For GABA transporters, SAR exploration has revealed that modifications at nearly every position of the piperidine ring can influence activity and selectivity.
Key SAR findings for related piperidine scaffolds include:
N-Substitution : As previously mentioned, attaching a lipophilic group to the piperidine nitrogen is a critical determinant of potency for GAT inhibitors. researchgate.net The nature of this group dictates the affinity and selectivity for GAT subtypes (GAT1, GAT2, GAT3, BGT1).
Ring Substitution : The introduction of substituents on the piperidine ring itself finely tunes the compound's properties. For instance, in a series of 4-Azaindole-2-piperidine compounds, introducing unsaturation into the piperidine ring resulted in a tenfold increase in activity against Trypanosoma cruzi. nih.gov
Acidity of C-4 Proton : In related heterocyclic systems like 3,5-pyrazolidinediones, the acidity of the proton at the C-4 position is directly related to anti-inflammatory activity. pharmacy180.com Eliminating this acidity by substitution abolishes the activity, while excessively increasing it can decrease anti-inflammatory effects and increase other properties like uricosuric effects. pharmacy180.com This principle highlights the importance of the electronic environment around the core scaffold.
A representative SAR table for a series of α1-adrenoceptor antagonists based on a different dimethyl-substituted heterocyclic core illustrates how systematic modifications impact potency and selectivity.
| Compound | Modification | α1A-AR IC50 (nM) | α1B-AR IC50 (nM) | α1B/α1A Selectivity Ratio |
|---|---|---|---|---|
| Compound 1 | o-methoxyphenylpiperazine, ethyl linker | 100 < IC50 < 200 | < 11 | ~90-fold for α1B |
| Compound 3 | o-methoxyphenylpiperazine, propyl linker | - | < 11 | - |
| Compound 5 | o-methoxyphenylpiperazine, pentyl linker | < 100 | < 11 | ~10-fold for α1B |
| Compound 11 | 2-hydroxypropyl linker | 100 < IC50 < 200 | - | ~2-fold for α1A |
| Compound 13 | 2-hydroxypropyl linker | 100 < IC50 < 200 | - | ~2-fold for α1A |
This table is adapted from data on 5,5-dimethylhydantoin (B190458) derivatives to illustrate SAR principles, showing how linker and substituent changes affect potency and subtype selectivity. nih.gov
Structure-Based Drug Design Approaches
The piperidine scaffold has been successfully utilized in structure-based drug design (SBDD) campaigns, where the three-dimensional structure of the target protein guides the design of more potent and selective inhibitors. researchgate.netnih.gov
In one notable example targeting the enzyme renin, a fragment-based approach identified an initial hit compound. researchgate.net SBDD was then used to guide the optimization. By analyzing the co-crystal structure, researchers rationally introduced a basic amine into a piperidine ring to interact with catalytic aspartic acid residues in the enzyme's active site. researchgate.net This rational, structure-guided modification, combined with optimizing interactions in the S1/S3 binding pockets, led to a remarkable 65,000-fold increase in potency with the addition of only seven heavy atoms to the original fragment. researchgate.net
Similarly, SBDD was employed to optimize piperidine-pteridine derivatives as inhibitors of Leishmania pteridine (B1203161) reductase (PTR1), an enzyme involved in drug resistance. nih.gov This approach led to a focused library of compounds with significantly improved selectivity for the parasite's enzyme over the host's. nih.gov These examples underscore the power of using a target's crystal structure to rationally evolve simple scaffolds like piperidine into highly potent and selective drug candidates. researchgate.netnih.gov
Lead Optimization Principles Applied to this compound Derivatives
Lead optimization aims to refine the properties of a promising lead compound to produce a clinical candidate. For derivatives of this compound, this involves strategies to enhance potency and selectivity and the rational design of specific chemical modifications.
Strategies for Enhancing Potency and Selectivity
The optimization of leads containing the piperidine-3-carboxylic acid core often focuses on two key areas: improving target affinity (potency) and minimizing off-target effects (selectivity).
Enhancing Potency : A primary strategy for GAT inhibitors involves the N-alkylation of the piperidine with large, lipophilic groups. dntb.gov.ua This both improves passage across the blood-brain barrier and establishes strong interactions with the transporter protein. researchgate.net For instance, introducing unsaturation into the piperidine ring of a different series was shown to boost potency tenfold. nih.gov However, this modification was not pursued due to the risk of forming toxic epoxide metabolites, a crucial consideration in lead optimization. nih.gov
Improving Selectivity : Achieving selectivity among highly related targets, such as the GAT subtypes, is a significant challenge. Research has shown that the structure of the N-substituted lipophilic domain is key to governing subtype selectivity. dntb.gov.ua By systematically altering this part of the molecule, researchers can tune the compound's preference for one transporter subtype over another. For example, specific derivatives of N-substituted nipecotic acid have been developed that show selectivity for GAT3 and GAT4. researchgate.net In a separate field, the development of α1-adrenoceptor antagonists showed that altering linker length and substituents could shift selectivity between the α1A and α1B subtypes by up to 90-fold. nih.gov
Rational Design of Strategic Chemical Modifications for Optimized Activity
Rational design leverages a deep understanding of the target and SAR to make purposeful chemical changes. This approach moves beyond trial-and-error, guiding the synthesis of molecules with a higher probability of success.
For GABA uptake inhibitors, the development of Tiagabine from the (R)-nipecotic acid lead is a classic example of rational design. nih.gov Scientists rationally attached a lipophilic diarylbutenyl moiety to the piperidine nitrogen to achieve the desired potency and pharmacokinetic properties for an anticonvulsant agent. nih.gov
Further examples of rational design applied to piperidine-containing molecules include:
Induced-Fit Design : In the development of renin inhibitors, designers used a structure-based approach to introduce modifications that purposefully induced a conformational change in a key leucine (B10760876) residue ("Leu-in" to "Leu-out") in the active site. researchgate.net This strategic alteration created a new pocket for the inhibitor to bind in, dramatically enhancing potency. researchgate.net
Bioisosteric Replacement : In the search for GABAC receptor antagonists, the design was based on the structural features of known active compounds like isoguvacine. nih.gov The piperidine ring of one lead was systematically replaced with other cyclic structures, and SAR studies revealed that the phosphinic acid substitution was a critical determinant of activity. nih.gov
These examples demonstrate that the this compound scaffold serves as a robust and versatile starting point for sophisticated lead optimization campaigns, where rational and structure-based modifications can transform a simple molecule into a highly optimized therapeutic candidate.
Identification and Validation of Molecular Targets for Therapeutic Intervention
While this compound is not extensively documented as a standalone chemical probe for the initial identification and validation of novel molecular targets, its structural framework is integral to the synthesis of potent and selective inhibitors for a therapeutically relevant enzyme. Its primary role in this context is as a key building block in the generation of molecules designed to engage with a pre-validated target, thereby contributing to the development of targeted therapies.
A significant application of this compound is in the creation of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). google.com PRMT5 is a critical enzyme in the methionine salvage pathway, a vital process for recycling methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. google.com The function of PRMT5 has been identified as a key dependency in certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. google.com
Loss of MTAP leads to an accumulation of MTA, which acts as a weak endogenous inhibitor of PRMT5. google.com This partial inhibition renders cancer cells with MTAP deletion selectively vulnerable to further, more potent inhibition of PRMT5. This selective sensitivity makes PRMT5 a validated therapeutic target for the development of antineoplastic agents. google.com
The synthesis of advanced PRMT5 inhibitors has utilized this compound as a foundational scaffold. For instance, in the development of novel therapeutic compounds, this compound hydrochloride serves as a starting material. google.com Through a series of chemical reactions, this piperidine derivative is incorporated into a larger, more complex molecular structure designed to bind to PRMT5 with high affinity and specificity.
The table below outlines the key entities and their roles in the context of targeting PRMT5, where this compound serves as a synthetic precursor.
| Component | Role in Therapeutic Target Intervention |
| This compound | A key structural building block for the synthesis of PRMT5 inhibitors. |
| Protein Arginine Methyltransferase 5 (PRMT5) | A validated molecular target for antineoplastic therapy, especially in MTAP-deleted cancers. google.com |
| Methylthioadenosine phosphorylase (MTAP) | An enzyme whose deletion in cancer cells leads to increased sensitivity to PRMT5 inhibition. google.com |
| Methylthioadenosine (MTA) | A substrate of MTAP and an endogenous, weak inhibitor of PRMT5 that accumulates in MTAP-deleted cells. google.com |
This strategic use of this compound in constructing targeted inhibitors underscores its importance in medicinal chemistry. While not a tool for the initial discovery of a target, its structural properties are crucial for the design of potent agents against validated targets like PRMT5, facilitating the progression of therapeutic strategies for specific cancer subtypes.
Future Perspectives and Advanced Research Directions
Development of Novel and Highly Efficient Synthetic Methodologies for Derivatives
The synthesis of highly substituted piperidines remains a significant focus in organic chemistry. ajchem-a.com Future research on 5,5-Dimethylpiperidine-3-carboxylic acid will necessitate the development of novel and efficient synthetic methodologies to generate diverse libraries of derivatives for biological screening.
One promising avenue is the advancement of catalytic enantioselective synthesis . Recent breakthroughs in rhodium-catalyzed asymmetric reductive Heck reactions have enabled the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. nih.govsnnu.edu.cnnih.govacs.org Adapting these methods to pyridines appropriately substituted to yield the 5,5-dimethyl pattern upon reduction would be a powerful strategy. For instance, a Rh-catalyzed asymmetric carbometalation of a corresponding dihydropyridine (B1217469) could furnish chiral 3-substituted tetrahydropyridines, which can then be further processed. nih.govacs.org
Intramolecular cyclization strategies also offer a versatile approach. nih.gov Methods such as the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes could be explored for the construction of the piperidine (B6355638) ring with the desired substitution pattern. nih.gov Furthermore, the development of one-pot multicomponent reactions will be crucial for improving efficiency and reducing synthetic steps. researchgate.net These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials. researchgate.net
Future synthetic efforts should also focus on the late-stage functionalization of the this compound core. This would enable the rapid generation of analogues with diverse functionalities at various positions of the piperidine ring, which is essential for structure-activity relationship (SAR) studies.
Table 1: Promising Synthetic Methodologies for this compound Derivatives
| Methodology | Description | Potential Advantages | Key References |
|---|---|---|---|
| Catalytic Enantioselective Synthesis | Rh-catalyzed asymmetric reductive Heck reaction of substituted pyridines. | High enantioselectivity, broad functional group tolerance. | nih.govsnnu.edu.cnnih.govacs.orgorganic-chemistry.org |
| Intramolecular Cyclization | Reductive hydroamination/cyclization of alkynes or radical-mediated amine cyclization. | Access to diverse substitution patterns, potential for stereocontrol. | nih.gov |
| Multicomponent Reactions | One-pot synthesis from simple starting materials. | High efficiency, reduced synthetic steps, and rapid library generation. | researchgate.net |
| Late-Stage Functionalization | Introduction of functional groups onto the pre-formed piperidine core. | Rapid generation of diverse analogues for SAR studies. | news-medical.net |
Integration of Advanced Computational Approaches for Predictive Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net For this compound, these approaches can accelerate the identification of promising derivatives and elucidate their mechanisms of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activities. nih.govnih.govnih.gov For example, 3D-QSAR models can identify favorable and unfavorable regions for substitution on the piperidine ring, guiding the design of more potent compounds. nih.gov Such studies have been successfully applied to other piperidine derivatives to understand the structural requirements for interaction with specific enzymes. nih.gov
Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of target proteins. researchgate.netnih.gov This allows for a rational, structure-based design of new analogues with improved binding affinities and selectivities. nih.gov For instance, docking studies on piperidine-based inhibitors have provided insights into key interactions with acetylcholinesterase, a target for Alzheimer's disease. nih.gov
Furthermore, in silico screening of virtual libraries of this compound derivatives against various biological targets can rapidly identify potential hit compounds for further experimental validation. nih.govtandfonline.combenthamscience.comresearchgate.net This approach significantly reduces the time and cost associated with traditional screening methods. The use of advanced computational tools can help predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further refining the selection of candidates for synthesis and testing. researchgate.nettandfonline.com
Table 2: Computational Approaches for the Design of this compound-Based Drugs
| Computational Method | Application | Expected Outcome | Key References |
|---|---|---|---|
| QSAR | Correlating chemical structure with biological activity. | Predictive models to guide the design of more potent compounds. | nih.govnih.govnih.gov |
| Molecular Docking | Predicting binding modes in protein active sites. | Rational design of analogues with improved affinity and selectivity. | researchgate.netnih.govnih.gov |
| In Silico Screening | Virtual screening of compound libraries against biological targets. | Rapid identification of potential hit compounds. | nih.govtandfonline.combenthamscience.comresearchgate.net |
| ADMET Prediction | Predicting pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and safety profiles. | researchgate.nettandfonline.com |
Exploration of New Mechanistic Biological Activities and Undiscovered Therapeutic Areas
The piperidine scaffold is present in drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases. ajchem-a.comijnrd.org A key future direction for this compound is the exploration of its potential in new therapeutic areas and the elucidation of novel biological mechanisms.
Given the prevalence of piperidine derivatives in anticancer agents , this is a logical area of investigation. nih.gov Derivatives of this compound could be screened against a panel of cancer cell lines to identify potential antiproliferative activity. Mechanistic studies could then be undertaken to determine if these compounds act through known pathways, such as the PI3K/Akt or NF-κB signaling pathways, or if they possess novel mechanisms of action. nih.gov
The structural features of this compound also make it an interesting scaffold for targeting CNS disorders . Piperidine-containing compounds have shown activity as GABA uptake inhibitors, which is relevant for conditions like epilepsy. researchgate.net The unique conformation conferred by the gem-dimethyl group could lead to derivatives with novel activities at various CNS receptors and transporters. nih.gov
Furthermore, the exploration of anti-inflammatory and antiviral properties is warranted. ijnrd.org Many bioactive natural products containing the piperidine moiety exhibit such activities. ijnrd.org Screening derivatives of this compound in relevant assays could uncover new leads for the treatment of inflammatory conditions and viral infections. The search for new biological activities should be broad and systematic, leveraging the structural novelty of this particular piperidine scaffold.
Synergistic Application of High-Throughput Screening with Structural Biology in Compound Discovery
The synergy between high-throughput screening (HTS) and structural biology is a powerful engine for modern drug discovery. nih.govfrontiersin.org This integrated approach can be instrumental in unlocking the therapeutic potential of this compound.
High-throughput screening (HTS) of large, diverse libraries of this compound derivatives against a wide array of biological targets can rapidly identify initial "hit" compounds. nih.gov The development of robust assays suitable for HTS is a critical first step. nih.gov
Once hits are identified, structural biology techniques , such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), can be used to determine the three-dimensional structure of the hit compound in complex with its biological target. nih.govfrontiersin.org This provides invaluable information about the precise binding interactions, which can then be used to guide the rational design of more potent and selective analogues. frontiersin.org
Fragment-based drug discovery (FBDD) is another powerful approach that can be integrated with HTS and structural biology. rsc.orgnih.govnih.govrsc.orgyork.ac.ukresearchgate.netyoutube.com In FBDD, smaller, less complex fragments of molecules are screened for weak binding to the target protein. The this compound core could serve as a starting point for the design of a fragment library. Structural information on how these fragments bind can then guide their elaboration into more potent lead compounds. rsc.orgnih.govnih.govrsc.orgyork.ac.uk The integration of these techniques creates a powerful cycle of discovery and optimization, accelerating the journey from an initial chemical scaffold to a viable drug candidate. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5,5-Dimethylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Solution-phase organic synthesis is a common approach, leveraging protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions. Optimizing reaction parameters, such as temperature (e.g., 0–25°C for sensitive intermediates) and catalyst selection (e.g., palladium for cross-coupling), can enhance yield and purity. Post-synthesis purification via recrystallization or chromatography is critical .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for structural confirmation, with expected signals for methyl groups (δ ~1.0–1.5 ppm) and carboxylic protons (if unprotecte3d). High-Performance Liquid Chromatography (HPLC) validates purity (>95%), while mass spectrometry confirms molecular weight (expected ~185 g/mol). Melting points (mp) should align with analogs (e.g., 151–186°C for similar piperidine derivatives) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use gloves and lab coats during handling, and consult safety data sheets (SDS) for analogous compounds to assess toxicity (e.g., respiratory irritation risks). Emergency procedures include rinsing exposed skin with water and seeking medical evaluation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate purity via HPLC and Differential Scanning Calorimetry (DSC) to confirm melting behavior. Cross-reference data using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., solvent choice in crystallization). Replicate experiments under standardized conditions .
Q. What strategies are employed to control stereochemistry during the synthesis of this compound derivatives, and how can chiral purity be confirmed?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereochemical control. Chiral HPLC with polarimetric detection or X-ray crystallography confirms enantiomeric excess. For diastereomers, Nuclear Overhauser Effect (NOE) NMR experiments differentiate spatial arrangements .
Q. How can computational chemistry models predict the reactivity of this compound in novel reactions, and what validation experiments are necessary?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction pathways (e.g., nucleophilic acyl substitutions). Validate predictions with kinetic studies (e.g., rate constants via UV-Vis spectroscopy) and intermediate trapping experiments. Compare computational results with empirical data from mass spectrometry .
Q. What role does this compound play in designing enzyme inhibitors, and how can binding affinity be optimized?
- Methodological Answer : The compound’s rigid piperidine scaffold and carboxylic acid group make it a candidate for active site binding (e.g., metalloenzyme inhibition). Structure-Activity Relationship (SAR) studies via substituent variation (e.g., methyl groups) optimize binding. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity .
Notes on Evidence Utilization
- Safety protocols for analogous compounds (e.g., azetidine derivatives) were generalized for handling recommendations .
- Melting points and synthetic strategies were inferred from structurally related piperidine-carboxylic acids .
- Data validation frameworks (PICO, FINER) were adapted from research design guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
